molecular formula C23H34N6O B6968170 N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(1-ethylpyrazol-4-yl)piperidine-1-carboxamide

N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(1-ethylpyrazol-4-yl)piperidine-1-carboxamide

Cat. No.: B6968170
M. Wt: 410.6 g/mol
InChI Key: MTIHKDZJCVPYJX-UHFFFAOYSA-N
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Description

N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(1-ethylpyrazol-4-yl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine core substituted with ethylpiperazine and ethylpyrazole groups, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(1-ethylpyrazol-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N6O/c1-3-26-13-15-27(16-14-26)22-8-6-5-7-21(22)25-23(30)28-11-9-19(10-12-28)20-17-24-29(4-2)18-20/h5-8,17-19H,3-4,9-16H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIHKDZJCVPYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=CC=C2NC(=O)N3CCC(CC3)C4=CN(N=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(1-ethylpyrazol-4-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine core, followed by the introduction of the ethylpiperazine and ethylpyrazole groups through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the substitution and coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Parameters such as temperature, pressure, and reaction time are carefully controlled to ensure consistent product quality. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(1-ethylpyrazol-4-yl)piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(1-ethylpyrazol-4-yl)piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(1-ethylpyrazol-4-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrazol-4-yl)piperidine-1-carboxamide
  • N-[2-(4-propylpiperazin-1-yl)phenyl]-4-(1-propylpyrazol-4-yl)piperidine-1-carboxamide

Uniqueness

N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(1-ethylpyrazol-4-yl)piperidine-1-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethyl groups may enhance its binding affinity and selectivity for certain targets compared to similar compounds with different alkyl substitutions.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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